![molecular formula C20H22N2O5 B2705750 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851988-97-1](/img/structure/B2705750.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a phenethyl group substituted with two methoxy groups, and a benzoxazole ring fused with a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an appropriate catalyst.
Amidation Reaction: The final step involves the coupling of the benzoxazole derivative with the phenethyl group through an amidation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to modify their properties, such as conductivity and thermal stability.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular responses and functions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be incorporated into formulations for therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell proliferation and apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)butanamide: This compound has a similar structure but with a butanamide moiety instead of propanamide.
N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)pentanamide: This compound features a pentanamide moiety, providing different physicochemical properties.
Uniqueness: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy-substituted phenethyl group and benzoxazole ring provide a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-8-7-14(13-18(17)26-2)9-11-21-19(23)10-12-22-15-5-3-4-6-16(15)27-20(22)24/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJSBLZCEJULON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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